molecular formula C19H19FN6O B6443330 6-cyclopropyl-5-fluoro-2-[4-(quinoxalin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one CAS No. 2549041-12-3

6-cyclopropyl-5-fluoro-2-[4-(quinoxalin-2-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one

Cat. No. B6443330
CAS RN: 2549041-12-3
M. Wt: 366.4 g/mol
InChI Key: OZMJJPHMBTVFRW-UHFFFAOYSA-N
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Description

Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial purposes . Quinoxaline derivatives, such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox, are currently used as antibiotics .


Synthesis Analysis

Quinoxaline can be synthesized by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds results in quinoxaline .


Molecular Structure Analysis

Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .


Chemical Reactions Analysis

A series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives and their isosteres, pyrimido-quinoxaline, were synthesized as potential antiviral and antimicrobial agents .

Mechanism of Action

Target of Action

The primary targets of this compound are likely to be bacterial DNA gyrase and topoisomerase IV . These are key enzymes for DNA replication in bacteria, and their inhibition can lead to the cessation of bacterial growth .

Mode of Action

The compound interacts with its targets by inhibiting their function. This is achieved through the formation of a complex between the compound and the enzyme, which prevents the enzyme from carrying out its role in DNA replication

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV disrupts the process of DNA replication in bacteria. This leads to the cessation of bacterial growth and eventually results in bacterial death . The downstream effects of this disruption can include the activation of bacterial stress responses and the induction of bacterial cell death pathways.

Pharmacokinetics

Based on its structural similarity to other fluoroquinolones, it can be hypothesized that it has good oral bioavailability and is distributed widely in the body . It is likely metabolized in the liver and excreted in the urine and feces

Result of Action

The result of the compound’s action is the inhibition of bacterial growth. This is achieved through the disruption of DNA replication, which is essential for bacterial proliferation . The compound’s action can lead to the death of bacterial cells and the resolution of bacterial infections.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of efflux pumps in bacteria can decrease the compound’s efficacy by pumping it out of the bacterial cell Additionally, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other substances in the environment

Future Directions

Quinoxaline and its derivatives have shown promise in a wide range of biological applications, paving the way for further development in drug discovery .

properties

IUPAC Name

4-cyclopropyl-5-fluoro-2-(4-quinoxalin-2-ylpiperazin-1-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN6O/c20-16-17(12-5-6-12)23-19(24-18(16)27)26-9-7-25(8-10-26)15-11-21-13-3-1-2-4-14(13)22-15/h1-4,11-12H,5-10H2,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMJJPHMBTVFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=O)NC(=N2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopropyl-5-fluoro-2-(4-quinoxalin-2-ylpiperazin-1-yl)-1H-pyrimidin-6-one

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